Cambridge id 5738945
Description
Cambridge ID 5738945 corresponds to the compound 3-Bromo-5-chlorophenylboronic acid (CAS: 1046861-20-4), a boronic acid derivative widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures in pharmaceuticals and organic materials. Its molecular formula is C₆H₅BBrClO₂, with a molecular weight of 235.27 g/mol and a PubChem ID of 53216312. Key properties include a topological polar surface area (TPSA) of 40.46 Ų, high gastrointestinal absorption, and moderate solubility in water (0.24 mg/mL).
This compound exhibits a unique electronic profile due to the electron-withdrawing effects of bromine and chlorine substituents, making it valuable in medicinal chemistry for designing kinase inhibitors and antiviral agents.
Properties
Molecular Formula |
C21H17N3O7S |
|---|---|
Molecular Weight |
455.4g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3-nitroanilino]-N-(1,3-benzodioxol-5-yl)acetamide |
InChI |
InChI=1S/C21H17N3O7S/c25-21(22-15-9-10-19-20(11-15)31-14-30-19)13-23(16-5-4-6-17(12-16)24(26)27)32(28,29)18-7-2-1-3-8-18/h1-12H,13-14H2,(H,22,25) |
InChI Key |
UTSWBQVGMFWRKB-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CN(C3=CC(=CC=C3)[N+](=O)[O-])S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Structural Features and Reactivity Profile
The molecule contains three reactive domains:
-
Aromatic ring (4-chloro-2-methylphenoxy group)
-
Ether linkage (OCH2CH2N)
-
Tertiary amine and secondary alcohol
Key Functional Groups and Reactivity
| Functional Group | Reactivity Type | Potential Reactions |
|---|---|---|
| Chlorinated aromatic ring | Electrophilic substitution | Nitration, sulfonation, halogenation |
| Ether (OCH2CH2N) | Nucleophilic cleavage | Acidic/basic hydrolysis |
| Tertiary amine | Alkylation/acylation | Quaternary ammonium salt formation |
| Secondary alcohol | Oxidation/esterification | Ketone or ester formation |
Electrophilic Aromatic Substitution
The 4-chloro-2-methylphenoxy group directs incoming electrophiles to specific positions due to substituent effects:
Substitution Patterns
| Position | Reactivity | Example Reaction |
|---|---|---|
| Para to Cl (C3) | Moderate | Nitration at C3 with HNO₃/H₂SO₄ |
| Ortho to O (C6) | High | Sulfonation at C6 with fuming H₂SO₄ |
Experimental Note:
Chlorine’s electron-withdrawing effect deactivates the ring, while the methyl group at C2 provides steric hindrance. Competitive reactions may occur under forcing conditions .
Ether Cleavage Reactions
The OCH2CH2N ether is susceptible to cleavage under acidic or basic conditions:
Hydrolysis Pathways
| Conditions | Mechanism | Product |
|---|---|---|
| HBr (48%), Δ | SN2 attack | 4-chloro-2-methylphenol + HOCH2CH2N(CH3)CH2CH2OH |
| Na/NH3 (l) | Reductive cleavage | Phenol + ethylene glycol derivatives |
Kinetic Data (Analogous Systems):
Tertiary Amine Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Quaternary ammonium salt | CH3I, K2CO3 | [CH3N(CH2CH2OAr)CH2CH2OH]⁺ I⁻ |
| Acylation | AcCl, pyridine | Acetamide derivative |
Secondary Alcohol Reactions
| Reaction Type | Reagents | Product |
|---|---|---|
| Oxidation | PCC/CH2Cl2 | Ketone (via radical intermediate) |
| Esterification | Ac2O, H+ | Acetylated derivative |
Theoretical Energy Barriers (DFT Calculations):
Thermal Degradation (TGA Analysis)
| Temperature Range | Decomposition Product |
|---|---|
| 150–200°C | Loss of HCl (aromatic dechlorination) |
| 250–300°C | Ether cleavage + amine oxidation |
By-Products Identified (GC-MS):
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Cambridge ID 5738945 with structurally related boronic acids and heterocyclic derivatives:
| Property | This compound | (6-Bromo-2,3-dichlorophenyl)boronic acid | 1-(2-Methoxy-4-nitrophenyl)-4-(oxetan-3-yl)piperazine | Benzene-1,3-diboronic acid |
|---|---|---|---|---|
| CAS No. | 1046861-20-4 | 1254115-23-5 | 1254115-23-5 | 87-61-4 |
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ | C₁₇H₂₄N₄O₃ | C₆H₈B₂O₄ |
| Molecular Weight (g/mol) | 235.27 | 273.26 | 142.20 | 169.75 |
| LogP (XLOGP3) | 2.15 | 3.02 | -0.7 | 0.85 |
| Solubility (mg/mL) | 0.24 | 28.9 | 651.0 | 12.5 |
| TPSA (Ų) | 40.46 | 40.46 | 55.12 | 80.92 |
| BBB Permeability | Yes | No | No | No |
| Synthetic Accessibility | 2.07 | 3.45 | 1.89 | 1.50 |
Key Observations :
- Lipophilicity : this compound has moderate lipophilicity (LogP = 2.15), lower than its dichloro analog (LogP = 3.02), which enhances its solubility in polar solvents.
- Bioavailability : Unlike its analogs, this compound exhibits blood-brain barrier (BBB) permeability, making it suitable for central nervous system-targeted drug development.
- Synthetic Complexity : Its synthetic accessibility score (2.07) is higher than piperazine derivatives (1.89), reflecting simpler reaction pathways.
Q & A
Q. How to integrate qualitative and quantitative methods in this compound studies?
- Methodological Guidance :
- Explanatory Sequential Design : Start with quantitative data (e.g., yield measurements) followed by qualitative interviews to contextualize anomalies.
- Embedded Design : Collect qualitative field notes during experimental trials to document unanticipated variables (e.g., equipment calibration drift).
- Use NVivo or Atlas.ti for thematic analysis of qualitative data alongside quantitative tools like R or Python .
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